![molecular formula C24H26N2O5 B2672394 1'-(6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinoyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 1903622-77-4](/img/structure/B2672394.png)
1'-(6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinoyl)spiro[chroman-2,4'-piperidin]-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that likely serves as an intermediate in organic synthesis and medicinal chemistry . It contains a tetrahydropyran ring, which is a saturated six-membered ring containing five carbon atoms and one oxygen atom .
Synthesis Analysis
The synthesis of such compounds often involves the use of Wittig reagents to prepare various poly-substituted alkene compounds . The ketone carbonyl in the compound can also be reduced to a hydroxyl group by appropriate reducing agents .Molecular Structure Analysis
The molecule contains a tetrahydropyran ring, which is a common feature in many organic compounds and is often used as a protecting group in organic synthesis . It also contains a piperidine ring, which is a common structural motif in many pharmaceuticals .Chemical Reactions Analysis
The compound’s ketone carbonyl can react with Wittig reagents to prepare various poly-substituted alkene compounds . Additionally, the ketone carbonyl can also be reduced to a hydroxyl group by appropriate reducing agents .Applications De Recherche Scientifique
Sigma Receptor Ligands
- Spiropiperidine Research : Spiropiperidines, including compounds like 1'-(6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinoyl)spiro[chroman-2,4'-piperidin]-4-one, have been studied for their affinity towards sigma receptors. Research indicates that specific structural variations, such as substituents at the nitrogen atom and variations in the oxygen heterocycle, can influence their affinity for σ1- and σ2-receptors (Maier & Wünsch, 2002).
Synthesis Techniques and Chemical Properties
Cross-Condensation Methods : Studies have developed methods for synthesizing compounds like this compound. For instance, the cross-condensation of derivatives of cyanoacetic acid and carbonyl compounds, which involves the three-component condensation of substituted piperidin-4-ones, represents an effective synthesis method (Shestopalov et al., 2003).
Ultrasound-Assisted Synthesis : Ultrasound irradiation has been used as a technique for synthesizing spiro compounds. This method can follow the group-assistant-purification chemistry process, potentially offering advantages in terms of efficiency and yield (Zou, Hu, Liu, & Shi, 2012).
Potential Therapeutic Applications
c-Met/ALK Inhibition : Some spiro[piperidine]-2-ones, similar in structure to this compound, have shown potential as inhibitors of c-Met/ALK, suggesting their use in targeted cancer therapies (Li et al., 2013).
Histamine-3 Receptor Antagonists : Spiro[benzopyran-piperidine] derivatives, similar to the compound , have been evaluated as potential histamine-3 receptor (H3R) antagonists. Such compounds have shown promise in terms of affinity and selectivity for H3R, indicating their potential use in treating disorders related to histamine activity (Dandu et al., 2012).
Propriétés
IUPAC Name |
1'-[6-(oxan-4-yloxy)pyridine-3-carbonyl]spiro[3H-chromene-2,4'-piperidine]-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5/c27-20-15-24(31-21-4-2-1-3-19(20)21)9-11-26(12-10-24)23(28)17-5-6-22(25-16-17)30-18-7-13-29-14-8-18/h1-6,16,18H,7-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDLIEBBAMJIGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=C(C=C2)C(=O)N3CCC4(CC3)CC(=O)C5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
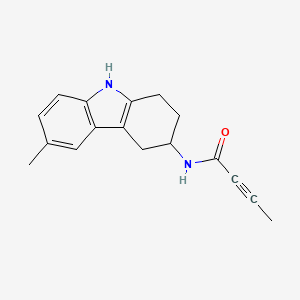
![7-(2-chlorophenyl)-2-piperazin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2672313.png)
![3-Cyclopropyl-1-{1-[2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2672314.png)
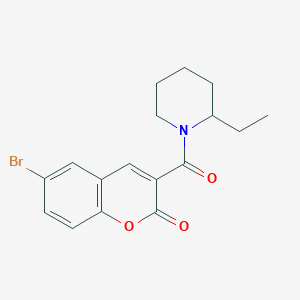
![5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2672317.png)
![(2-((difluoromethyl)sulfonyl)phenyl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2672318.png)
![1,2-Bis[(2-methoxyphenyl)phenylphosphino]ethane](/img/structure/B2672320.png)
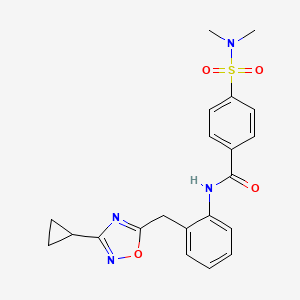

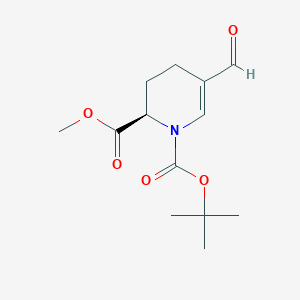
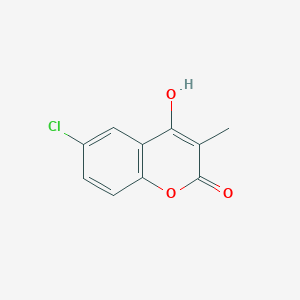
![4-(((5-nitro-1H-benzo[d]imidazol-2-yl)thio)methyl)thiazol-2-amine](/img/structure/B2672331.png)
![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide](/img/structure/B2672333.png)
![N-(4-ethoxyphenyl)-2-{[6-(2-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2672334.png)
